Lipophilicity Advantage Over Non-Cyclopropyl Bromopyridine Analogs
The target compound possesses a calculated XLogP3-AA of 2.8 (PubChem) [1] and a vendor-reported LogP of 2.819 (Fluorochem) , representing an increase of approximately 0.6–0.7 LogP units over the non-cyclopropyl analogs 3-bromo-4-methylpyridine (LogP 2.15–2.21) and 3-bromo-5-methylpyridine (LogP 2.15–2.21) . This differential is attributable to the additional three-carbon cyclopropyl ring, which enhances partitioning into organic phases without introducing hydrogen-bond donors, as reflected by the unchanged TPSA of 12.9 Ų across the series.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.8 (XLogP3-AA, PubChem) or 2.819 (Fluorochem vendor data) |
| Comparator Or Baseline | 3-Bromo-4-methylpyridine: LogP = 2.15–2.21; 3-Bromo-5-methylpyridine: LogP = 2.15–2.21 |
| Quantified Difference | ΔLogP ≈ +0.6 to +0.7 (target minus non-cyclopropyl comparators) |
| Conditions | Computed LogP values: PubChem XLogP3-AA method and vendor CLogP calculations at 25 °C |
Why This Matters
Higher LogP with unchanged TPSA indicates improved passive membrane permeability potential, making the compound a superior choice for synthesizing drug candidates requiring balanced lipophilicity without additional polar surface area burden.
- [1] PubChem Compound Summary for CID 70978145, 3-Bromo-5-cyclopropyl-4-methylpyridine. XLogP3-AA 2.8, TPSA 12.9 Ų. View Source
